N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide
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Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is a complex organic compound with a molecular formula of C17H18N4O3S2. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli Reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further functionalized to form benzothiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .
Comparison with Similar Compounds
Similar Compounds
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]nicotinamide
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-quinolinecarboxamide
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
Uniqueness
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a pyridine carboxamide moiety makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H18N4O3S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)12-8-9-13-15(11-12)25-17(19-13)20-16(22)14-7-5-6-10-18-14/h5-11H,3-4H2,1-2H3,(H,19,20,22) |
InChI Key |
SHEMPSWVTZLSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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